molecular formula C13H22N4O2 B2417851 Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate CAS No. 2260937-21-9

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B2417851
CAS No.: 2260937-21-9
M. Wt: 266.345
InChI Key: JVBXQVRMJXMGMO-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, an azidomethyl group, and a cyclopropyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursorsThe cyclopropyl group can be introduced via cyclopropanation reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine, while substitution reactions can yield a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(aminomethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with an amine group instead of an azido group.

    Tert-butyl 2-(hydroxymethyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an azido group.

    Tert-butyl 2-(methyl)-3-cyclopropylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of an azido group.

Uniqueness

The presence of the azido group in tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate makes it unique compared to its analogs. The azido group provides versatility in chemical modifications and bioconjugation applications, which is not possible with the amine, hydroxyl, or methyl analogs .

Properties

IUPAC Name

tert-butyl 2-(azidomethyl)-3-cyclopropylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-6-10(9-4-5-9)11(17)8-15-16-14/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXQVRMJXMGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN=[N+]=[N-])C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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